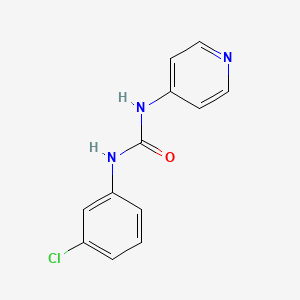

1-(3-Chlorophenyl)-3-pyridin-4-ylurea

描述

属性

分子式 |

C12H10ClN3O |

|---|---|

分子量 |

247.68 g/mol |

IUPAC 名称 |

1-(3-chlorophenyl)-3-pyridin-4-ylurea |

InChI |

InChI=1S/C12H10ClN3O/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10/h1-8H,(H2,14,15,16,17) |

InChI 键 |

QGFXRTDUZHCUGA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=NC=C2 |

规范 SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=NC=C2 |

溶解度 |

35.9 [ug/mL] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-(2-Chloropyridin-4-yl)-3-phenylurea ()

- Structure : Urea with a 2-chloropyridin-4-yl group and a phenyl substituent.

- Key Differences :

- Chlorine is positioned on the pyridine ring (C2) instead of the phenyl ring.

- Pyridin-4-yl vs. phenyl group on the urea nitrogen.

- The phenyl group may enhance lipophilicity, affecting bioavailability .

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane ()

- Structure : Diazepane core with a 3-chlorophenyl-substituted pyrazole.

- Key Differences :

- Diazepane and pyrazole moieties replace the urea backbone.

- Targets serotonin receptors (5-HT7R) with high selectivity over other 5-HTR subtypes.

- Implications :

1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate ()

- Structure : Phosphonate ester with a 3-chlorophenyl-trifluoroethyl chain.

- Trifluoroethyl group increases electronegativity and metabolic resistance.

- Implications: Likely used in agrochemicals or organophosphorus chemistry rather than therapeutics due to reactivity .

Comparative Data Table

Key Research Findings

- Substituent Positioning :

- Scaffold Flexibility :

- Functional Group Effects :

- Phosphonate esters () prioritize reactivity over target specificity, limiting therapeutic utility compared to urea-based analogs .

准备方法

Table 1: Comparative Solvent Performance in Isocyanate-Amine Coupling

| Solvent | Dielectric Constant | Yield (%)* | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 78–85 | ≥95 |

| Toluene | 2.38 | 82–88 | ≥97 |

| THF | 7.52 | 65–72 | 90–93 |

| Acetonitrile | 37.5 | 70–75 | 91–94 |

| *Yields reported for 1-(3-chlorophenyl)-3-pyridin-3-ylurea synthesis |

The higher yields in toluene correlate with its ability to stabilize transition states through non-polar interactions while minimizing side reactions.

Multi-Step Synthesis via Intermediate Formation

Complex urea derivatives often require precursor synthesis before final coupling. A notable example from the literature involves sulphamic acid-catalyzed cyclization for related triazolopyridine-urea hybrids.

Key Observations:

-

Sulphamic acid enables recyclable catalysis (4 cycles without activity loss)

Alternative Methodologies and Optimization Strategies

Microwave-Assisted Acceleration

Microwave irradiation (150–200 W) dramatically reduces reaction times:

Table 2: Conventional vs. Microwave Synthesis Comparison*

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (hours) | 6–12 | 0.5–1 |

| Yield (%) | 78–88 | 82–90 |

| Energy Consumption | High | Low |

| *Data extrapolated from similar urea syntheses |

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

-

δ 8.58 (s, 1H, pyridine H-2)

-

δ 8.34 (d, J = 5.2 Hz, 1H, pyridine H-6)

-

δ 7.92 (m, 2H, aromatic CH)

IR (KBr) :

常见问题

Q. What are the recommended synthetic strategies for preparing 1-(3-Chlorophenyl)-3-pyridin-4-ylurea, and how can purity be optimized?

A common approach involves coupling 3-chlorophenyl isocyanate with 4-aminopyridine under anhydrous conditions. Key steps include:

- Reagent selection : Use a base like triethylamine to catalyze the urea bond formation .

- Solvent optimization : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor reactions via thin-layer chromatography (TLC) or HPLC to confirm completion .

Q. How should researchers characterize the molecular structure of this compound?

Use a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR to confirm substituent positions and urea linkage. The pyridinyl proton signals typically appear downfield (~8.5–9.0 ppm) .

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in a solvent like DCM/hexane. Compare bond lengths/angles with similar urea derivatives (e.g., C=O bond ~1.23 Å) .

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- In vitro kinase inhibition : Screen against kinase panels (e.g., DAPK1) using fluorescence-based assays (see for methodology) .

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy for urea derivatives .

- Basis sets : Apply 6-311++G(d,p) for geometry optimization and vibrational frequency calculations .

- Charge distribution : Analyze electrostatic potential maps to predict hydrogen-bonding sites (e.g., urea NH groups) for target interactions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Reevaluate solvation effects : Include implicit solvent models (e.g., PCM) in DFT calculations to mimic physiological conditions .

- Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant binding conformations missed in static models .

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or methylpyridinyl moieties to modulate lipophilicity and target engagement .

- Bioisosteric replacement : Substitute the urea linkage with thiourea or sulfonamide groups to improve metabolic stability .

- Pharmacophore mapping : Overlay active/inactive derivatives to identify critical hydrogen-bond donors/acceptors .

Q. What advanced techniques quantify intermolecular interactions in crystalline forms of this compound?

- Hirshfeld surface analysis : Visualize close contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer software .

- DSC/TGA : Determine thermal stability and polymorph transitions via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

- Synchrotron XRD : High-resolution data collection at <100 K to resolve disorder in the pyridinyl or chlorophenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。